molecular formula C18H20NO5P B12542255 Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate CAS No. 797763-26-9

Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate

Cat. No.: B12542255
CAS No.: 797763-26-9
M. Wt: 361.3 g/mol
InChI Key: CSPLOEWBRRLFJY-UHFFFAOYSA-N
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Description

Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a chemical compound with the molecular formula C18H20NO4P. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenoxy group and a phosphonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [4-(1,3-benzoxazol-2-yl)benzyl]phosphonate
  • Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate

Uniqueness

Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is unique due to its specific structure, which combines a benzoxazole ring with a phenoxy group and a phosphonate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

797763-26-9

Molecular Formula

C18H20NO5P

Molecular Weight

361.3 g/mol

IUPAC Name

2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3

InChI Key

CSPLOEWBRRLFJY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC

Origin of Product

United States

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